7-Hydroxy Alosetron
Overview
Description
7-Hydroxy Alosetron is a derivative of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. Alosetron is primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . The hydroxylation at the 7th position of Alosetron enhances its pharmacological properties, making this compound a compound of interest in various scientific research fields .
Scientific Research Applications
7-Hydroxy Alosetron has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of serotonin receptor antagonists.
Biology: The compound is utilized in biological assays to investigate the role of serotonin receptors in various physiological processes.
Medicine: Research on this compound focuses on its potential therapeutic effects in treating gastrointestinal disorders and other conditions related to serotonin dysregulation.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting serotonin receptors
Mechanism of Action
Target of Action
The primary target of 7-OH Alosetron, also known as Unii-gmq9U2S2PG, is the serotonin 5-HT3 receptor . This receptor is a subtype of the serotonin receptor and is a ligand-gated ion channel . It is extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Mode of Action
7-OH Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . As an antagonist, it binds to these receptors and inhibits their activation . This inhibition modulates serotonin-sensitive gastrointestinal processes .
Biochemical Pathways
The 5-HT3 receptors play a crucial role in the regulation of visceral pain, colonic transit, and gastrointestinal secretions . These processes are related to the pathophysiology of irritable bowel syndrome (IBS) . By inhibiting the activation of these receptors, 7-OH Alosetron may reduce pain, abdominal discomfort, urgency, and diarrhea .
Result of Action
The molecular and cellular effects of 7-OH Alosetron’s action primarily involve the modulation of serotonin-sensitive gastrointestinal processes . By inhibiting the activation of 5-HT3 receptors, 7-OH Alosetron can potentially alleviate the symptoms of IBS, such as pain, abdominal discomfort, urgency, and diarrhea .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-OH Alosetron. For instance, psychosocial stressors and alterations in gut flora can contribute to the pathophysiology of IBS . These factors could potentially influence the effectiveness of 7-OH Alosetron in managing IBS symptoms.
Biochemical Analysis
Biochemical Properties
7-OH Alosetron interacts with the 5-HT3 receptors, modulating serotonin-sensitive gastrointestinal (GI) processes . It has an antagonist action on these receptors, which are extensively distributed on enteric neurons in the human gastrointestinal tract .
Cellular Effects
7-OH Alosetron influences cell function by affecting the regulation of visceral pain, colonic transit, and GI secretions, processes that are related to IBS . It has been shown to be clinically efficient in female patients with diarrhea-predominant IBS .
Molecular Mechanism
The molecular mechanism of 7-OH Alosetron involves its potent and selective antagonism of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affects the regulation of visceral pain, colonic transit, and GI secretions .
Temporal Effects in Laboratory Settings
The effects of 7-OH Alosetron over time in laboratory settings have been observed in clinical trials. It has been shown to be effective in relieving abdominal pain and discomfort
Metabolic Pathways
7-OH Alosetron is extensively metabolized in the liver and then mainly eliminated by renal excretion . Its metabolism involves the human microsomal cytochrome P450 (CYP) system, shown in vitro to involve enzymes CYP2C9 (30%), CYP3A4 (18%), and CYP1A2 (10%) .
Preparation Methods
The synthesis of 7-Hydroxy Alosetron involves several steps, starting from the base compound Alosetron. One common synthetic route includes the hydroxylation of Alosetron using specific reagents and conditions. For instance, the reaction of Alosetron with hydroxylating agents under controlled conditions can yield this compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
7-Hydroxy Alosetron undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Alosetron.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Comparison with Similar Compounds
Similar compounds to 7-Hydroxy Alosetron include other serotonin 5-HT3 receptor antagonists such as:
Ondansetron: Used primarily as an antiemetic to prevent nausea and vomiting.
Granisetron: Another antiemetic with a similar mechanism of action.
Palonosetron: Known for its longer half-life and higher binding affinity to 5-HT3 receptors. This compound is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs
Properties
IUPAC Name |
7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXIOYMDTFXAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863485-44-3 | |
Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-7-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ9U2S2PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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